molecular formula C15H12O5 B6401051 4-(3-Carboxyphenyl)-3-methoxybenzoic acid CAS No. 1261924-11-1

4-(3-Carboxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6401051
CAS No.: 1261924-11-1
M. Wt: 272.25 g/mol
InChI Key: PLOZAPKWWYTOMN-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)-3-methoxybenzoic acid: is an organic compound that features a carboxyphenyl group attached to a methoxybenzoic acid core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxyphenyl)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with a suitable carboxyphenyl precursor. One common method is the Friedel-Crafts acylation, where 3-methoxybenzoic acid reacts with a carboxyphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Carboxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(3-Carboxyphenyl)-3-carboxybenzoic acid.

    Reduction: 4-(3-Carboxyphenyl)-3-methoxybenzyl alcohol.

    Substitution: 4-(3-Carboxyphenyl)-3-nitrobenzoic acid or 4-(3-Carboxyphenyl)-3-halobenzoic acid.

Scientific Research Applications

Chemistry: 4-(3-Carboxyphenyl)-3-methoxybenzoic acid is used as a building block for the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .

Biology: In biological research, this compound can be used to study the interactions between small molecules and proteins. Its carboxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-3-methoxybenzoic acid involves its ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors. The carboxyl and methoxy groups play a crucial role in these interactions, allowing the compound to modulate the activity of its targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both carboxyl and methoxy groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-carboxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-8-11(15(18)19)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOZAPKWWYTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689898
Record name 2'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-11-1
Record name 2'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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